molecular formula C12H20O2 B1674580 5-Methyl-2-(1-methylethenyl)-4-hexen-1-ol acetate CAS No. 20777-39-3

5-Methyl-2-(1-methylethenyl)-4-hexen-1-ol acetate

Cat. No. B1674580
CAS RN: 20777-39-3
M. Wt: 196.29 g/mol
InChI Key: HYNGAVZPWWXQIU-LBPRGKRZSA-N
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Description

“5-Methyl-2-(1-methylethenyl)-4-hexen-1-ol acetate” is a chemical compound with the molecular formula C12H22O2 . It is also known by other names such as “Isomenthol acetate” and "Isomenthyl acetate" . The compound is a derivative of cyclohexanol .


Molecular Structure Analysis

The molecular structure of “5-Methyl-2-(1-methylethenyl)-4-hexen-1-ol acetate” consists of 12 carbon atoms, 22 hydrogen atoms, and 2 oxygen atoms . The structure also includes an ester functional group .


Physical And Chemical Properties Analysis

The molecular weight of “5-Methyl-2-(1-methylethenyl)-4-hexen-1-ol acetate” is 198.3019 . Other physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found.

Scientific Research Applications

Organic Synthesis and Catalysis

  • Cyclization Reactions : Studies have shown that unsaturated alcohols can undergo intramolecular cyclization reactions to form cyclic ethers and other cyclic structures. For instance, reactions of certain alkenols with thallium triacetate in different solvents yield β-acetoxylated tetrahydrofurans and other cyclic ethers, demonstrating the versatility of these reactions in organic synthesis (Mihailović et al., 1992).

  • Platinum-Catalyzed Annulation : The platinum(II)-catalyzed annulation of 5-methyl-5-hexen-1-ols with aldehydes to yield 2,3-disubstituted tetrahydropyrans showcases the potential for catalytic methods in the synthesis of complex molecules. This process underscores the importance of catalysis in achieving high stereoselectivity and yield in the synthesis of cyclic ethers, which are common motifs in natural products and pharmaceuticals (Miura et al., 2008).

Synthesis of Complex Molecules

  • Synthesis of Flavor Compounds : The optimized biosynthesis of cis-3-hexen-1-yl acetate, a flavor compound with natural green notes, through lipase-catalyzed transesterification, indicates the potential for enzymatic methods in synthesizing similar esters, including 5-Methyl-2-(1-methylethenyl)-4-hexen-1-ol acetate. Such approaches could be relevant for producing flavor and fragrance compounds in a sustainable and efficient manner (Chiang et al., 2003).

  • Engineering Molecular Crystals : Research on engineering hydrogen-bonded molecular crystals from derivatives of hexaphenylbenzene demonstrates the potential for designing new materials with predetermined properties. This area of study could be relevant for the development of materials based on 5-Methyl-2-(1-methylethenyl)-4-hexen-1-ol acetate, exploring its applications in materials science and nanotechnology (Maly et al., 2007).

properties

IUPAC Name

[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-9(2)6-7-12(10(3)4)8-14-11(5)13/h6,12H,3,7-8H2,1-2,4-5H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNGAVZPWWXQIU-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(COC(=O)C)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@@H](COC(=O)C)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051932
Record name 5-Methyl-2-(1-methylethenyl)-4-hexen-1-ol acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(1-methylethenyl)-4-hexen-1-ol acetate

CAS RN

20777-39-3
Record name (-)-Lavandulyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20777-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, 1-acetate, (2R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Methyl-2-(1-methylethenyl)-4-hexen-1-ol acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-isopropenyl-5-methylhex-4-enyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.009
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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